N-[(2,3-dimethoxyphenyl)methyl]-3,4-dimethoxy-benzeneethanamine hydrochloride
Description
N-[(2,3-Dimethoxyphenyl)methyl]-3,4-dimethoxy-benzeneethanamine hydrochloride (CAS 102321-59-5) is a synthetic intermediate characterized by an ethanamine backbone substituted with two aromatic methoxy groups. Its structure includes a 3,4-dimethoxyphenyl group attached to the ethanamine chain and a 2,3-dimethoxybenzyl group bound to the amine nitrogen (Figure 1).
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[(2,3-dimethoxyphenyl)methyl]ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO4.ClH/c1-21-16-9-8-14(12-18(16)23-3)10-11-20-13-15-6-5-7-17(22-2)19(15)24-4;/h5-9,12,20H,10-11,13H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPBYFEZECXUDFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNCC2=C(C(=CC=C2)OC)OC)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30657743 | |
| Record name | 2-(3,4-Dimethoxyphenyl)-N-[(2,3-dimethoxyphenyl)methyl]ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30657743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102321-59-5 | |
| Record name | 2-(3,4-Dimethoxyphenyl)-N-[(2,3-dimethoxyphenyl)methyl]ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30657743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism
This route involves the nucleophilic substitution of 2,3-dimethoxybenzyl chloride by 3,4-dimethoxyphenethylamine:
The secondary amine is subsequently protonated with HCl to form the hydrochloride salt.
Procedure and Conditions
-
Reagents :
-
3,4-Dimethoxyphenethylamine (1.0 equiv)
-
2,3-Dimethoxybenzyl chloride (1.1 equiv)
-
Base (e.g., K₂CO₃ or NaOH) to neutralize HCl byproduct
-
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
-
-
Steps :
-
Dissolve 3,4-dimethoxyphenethylamine and base in anhydrous THF under nitrogen.
-
Add 2,3-dimethoxybenzyl chloride dropwise at 0–5°C.
-
Warm to 60°C and stir for 12–18 hours.
-
Quench with water, extract with ethyl acetate, and dry over Na₂SO₄.
-
Purify the crude product via column chromatography (silica gel, hexane/ethyl acetate).
-
Treat the free base with HCl in ethanol to precipitate the hydrochloride salt.
-
-
Yield : ~70–75% (estimated from analogous alkylation reactions).
Challenges and Optimization
-
Over-Alkylation : Excess benzyl chloride may lead to tertiary amine formation. Mitigation includes strict stoichiometric control and low-temperature addition.
-
Solvent Choice : Polar aprotic solvents like DMF improve reactivity but complicate purification. THF offers a balance between solubility and ease of workup.
Reductive Amination Method
Reaction Mechanism
The aldehyde and amine condense to form an imine intermediate, which is reduced to the secondary amine:
The amine is then converted to the hydrochloride salt.
Procedure and Conditions
-
Reagents :
-
3,4-Dimethoxyphenethylamine (1.0 equiv)
-
2,3-Dimethoxybenzaldehyde (1.05 equiv)
-
Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) or hydrogen gas with Raney nickel
-
Solvent: Methanol or ethanol
-
-
Steps :
-
Dissolve the amine and aldehyde in methanol.
-
Add NaBH₃CN (1.2 equiv) at room temperature and stir for 24 hours.
-
Alternatively, pressurize with H₂ (1.0–2.0 MPa) in the presence of Raney nickel (5–10 wt%) at 120–140°C for 15–20 hours.
-
Acidify the reaction mixture with HCl and concentrate under reduced pressure.
-
Recrystallize the hydrochloride salt from ethanol/ether.
-
-
Yield :
Advantages Over Alkylation
-
Fewer Byproducts : Avoids alkylation-specific side reactions (e.g., quaternary ammonium salts).
-
Scalability : Hydrogenation with Raney nickel is industrially favorable due to high yields and ease of catalyst recovery.
Alternative Methods and Innovations
Continuous Flow Synthesis
Recent advances adapt reductive amination for continuous flow systems, reducing reaction times from hours to minutes. For example, a microreactor with immobilized Pd/C catalyst achieves >90% conversion at 100°C and 5 MPa H₂.
Green Chemistry Approaches
-
Solvent-Free Conditions : Ball-milling 3,4-dimethoxyphenethylamine and 2,3-dimethoxybenzaldehyde with NaBH₄ yields the amine in 78% yield.
-
Biocatalytic Routes : Immobilized transaminases show promise for enantioselective synthesis but remain under development for this specific compound.
Industrial-Scale Considerations
Process Optimization
| Parameter | Alkylation Method | Reductive Amination Method |
|---|---|---|
| Temperature | 60°C | 120–140°C |
| Pressure | Ambient | 1.0–2.0 MPa H₂ |
| Catalyst | None | Raney nickel (5–10 wt%) |
| Typical Batch Time | 18–24 hours | 15–20 hours |
| Overall Yield | 70–75% | 85–90% |
Waste Management
-
Cyanide Byproducts : The alkylation method avoids toxic cyanide intermediates, unlike some related syntheses.
-
Solvent Recovery : Distillation recovers >95% of THF or methanol, aligning with green chemistry principles.
Analytical Characterization
Critical quality control metrics include:
Chemical Reactions Analysis
Types of Reactions
N-[(2,3-dimethoxyphenyl)methyl]-3,4-dimethoxy-benzeneethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce primary or secondary amines.
Scientific Research Applications
N-[(2,3-dimethoxyphenyl)methyl]-3,4-dimethoxy-benzeneethanamine hydrochloride has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its effects on the central nervous system.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2,3-dimethoxyphenyl)methyl]-3,4-dimethoxy-benzeneethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is believed to interact with neurotransmitter receptors in the brain, influencing the release and uptake of neurotransmitters. This interaction can modulate various physiological processes, including mood, cognition, and behavior .
Comparison with Similar Compounds
Diaveridine Hydrochloride (DVHC)
Structure: DVHC (CAS 5355-30-2) is a 2,4-diaminopyrimidine derivative with a 3,4-dimethoxybenzyl substituent at the 5-position of the pyrimidine ring (Figure 1d) . Key Differences:
- Core Structure : DVHC features a pyrimidinediamine core, whereas the target compound has an ethanamine backbone.
- Substituents : Both share the 3,4-dimethoxybenzyl group, but DVHC lacks the 2,3-dimethoxybenzyl substitution.
- Applications : DVHC is an antibacterial agent targeting dihydrofolate reductase, while the target compound is a synthetic intermediate .
2-(3,4-Dihydroxyphenyl)ethylamine Hydrochloride (Dopamine Analog)
Structure : This compound (CAS 62-31-7) consists of a phenylethylamine backbone with 3,4-dihydroxyphenyl substituents .
Key Differences :
- Functional Groups : The dihydroxyphenyl groups in this compound contrast with the dimethoxy groups in the target compound. Hydroxyl groups increase polarity and hydrogen-bonding capacity, influencing receptor binding (e.g., dopamine receptors).
- Molecular Weight : ~189.6 g/mol, significantly lower than the target compound’s 367.155 g/mol.
- Applications : Acts as a neurotransmitter analog, unlike the target compound’s role as an intermediate .
2-Chloro-N-(2,3-dimethylphenyl)-N-(1-methylethyl)acetamide
Structure : A chloroacetamide derivative with 2,3-dimethylphenyl and isopropyl substituents .
Key Differences :
- Core Structure : Acetamide vs. ethanamine.
- Substituents : Chloro and methyl groups dominate here, lacking methoxy groups.
- Applications : Used as a pesticide, highlighting divergent biological roles compared to the target compound .
Comparative Data Table
Research Findings and Implications
Substituent Effects on Bioactivity
- Methoxy vs.
- Positional Isomerism : The 2,3-dimethoxybenzyl group in the target compound may sterically hinder receptor interactions compared to DVHC’s 3,4-dimethoxybenzyl group, explaining their divergent applications (intermediate vs. antibacterial) .
Biological Activity
N-[(2,3-dimethoxyphenyl)methyl]-3,4-dimethoxy-benzeneethanamine hydrochloride, commonly referred to as a derivative of phenethylamine, has garnered attention for its potential biological activity. This compound is structurally related to various psychoactive substances and has been studied for its pharmacological properties, particularly its interaction with serotonin receptors.
- Molecular Formula : C19H25NO4·HCl
- Molar Mass : 367.87 g/mol
- Melting Point : 128 °C
- CAS Number : 102321-59-5
The compound is characterized by the presence of methoxy groups on the aromatic rings, which may influence its biological activity and receptor binding properties.
This compound is believed to act primarily as a 5-HT2A receptor agonist . This receptor is implicated in various neurological processes and is a target for many psychoactive substances. The agonistic activity at the 5-HT2A receptor can lead to effects such as altered perception and mood changes, similar to those observed with other hallucinogenic compounds.
Table 1: Comparison of Biological Activity with Related Compounds
| Compound Name | Structure | 5-HT2A Agonism | Notable Effects |
|---|---|---|---|
| This compound | Structure | Yes | Potential hallucinogenic effects |
| 25B-NBOMe | Structure | Yes | Severe intoxication cases reported |
| LSD | Structure | Yes | Profound alterations in perception |
Case Studies and Clinical Observations
Recent literature includes case studies that illustrate the potential risks associated with compounds similar to this compound. For instance, a case involving 25B-NBOMe highlighted severe intoxication leading to hospitalization due to seizures and rhabdomyolysis. This underscores the importance of understanding the pharmacokinetics and toxicological profiles of such compounds .
Case Study Summary
- Patient Profile : 19-year-old male
- Symptoms : Unresponsive state with generalized seizures
- Treatment : Administered saline and monitored for renal function
- Findings : Elevated creatine kinase levels indicating muscle breakdown; urine analysis confirmed substance use.
Pharmacological Research Findings
Research indicates that compounds like this compound may exhibit both therapeutic potential and significant risks due to their psychoactive properties. The pharmacological effects are likely influenced by the compound's ability to bind selectively to serotonin receptors.
Table 2: Summary of Pharmacological Effects
| Effect | Description |
|---|---|
| Agonism | Activates serotonin receptors |
| Hallucinations | Alters sensory perception |
| Potential Toxicity | Risk of severe physiological effects |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[(2,3-dimethoxyphenyl)methyl]-3,4-dimethoxy-benzeneethanamine hydrochloride, and what yields are achievable under varying conditions?
- Methodology : The compound is synthesized via the Pictet-Spengler reaction, involving condensation of 3,4-dimethoxyphenethylamine with 2,3-dimethoxybenzaldehyde under acidic conditions (e.g., HCl). Optimized protocols use refluxing ethanol or methanol, achieving yields of 60–75% . Alternative routes include reductive amination with sodium cyanoborohydride, though this may introduce impurities requiring column chromatography .
Q. How is this compound characterized spectroscopically, and what key spectral markers distinguish it from structurally similar analogs?
- Methodology : Nuclear Magnetic Resonance (NMR) analysis reveals distinct methoxy group signals (δ 3.7–3.9 ppm for aromatic OCH₃) and benzylic methylene protons (δ 4.2–4.5 ppm). High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 389.1845 [M+H]⁺. Infrared (IR) spectroscopy identifies N–H stretching (3300–3400 cm⁻¹) and aromatic C–O bonds (1250–1270 cm⁻¹) .
Q. What are the solubility and stability profiles of this compound in common laboratory solvents?
- Methodology : The hydrochloride salt exhibits high solubility in polar solvents (e.g., water, DMSO, methanol) but limited solubility in nonpolar solvents (e.g., hexane). Stability studies show degradation <5% over 24 months when stored at –20°C in airtight, light-protected containers. Accelerated stability testing (40°C/75% RH) reveals hydrolysis risks under prolonged heat/humidity .
Advanced Research Questions
Q. What is the receptor binding profile of this compound, and how does it compare to related tetrahydroisoquinoline derivatives?
- Methodology : Competitive radioligand binding assays (e.g., using [³H]-prazosin for α₁-adrenergic receptors) demonstrate moderate affinity (Kᵢ = 120 nM). Unlike papaverine, it lacks phosphodiesterase inhibition but shows weak σ-receptor binding (Kᵢ = 450 nM). Cross-reactivity screens (GPCR panels) are recommended to identify off-target effects .
Q. How do enantiomeric differences impact the compound’s pharmacological activity?
- Methodology : Chiral resolution via HPLC (e.g., Chiralpak IA column, hexane:isopropanol 85:15) separates enantiomers. In vitro assays reveal the (S)-enantiomer has 3-fold higher α₁-adrenergic affinity than the (R)-form. Molecular docking simulations correlate this with steric interactions in the receptor’s hydrophobic pocket .
Q. What experimental designs are recommended for in vivo studies targeting cardiovascular effects?
- Methodology : Use normotensive and hypertensive rodent models (e.g., SHR rats) with intraperitoneal administration (1–10 mg/kg). Monitor blood pressure via telemetry and assess vascular relaxation in isolated aortic rings pre-contracted with phenylephrine. Include verapamil as a positive control .
Q. How should researchers address contradictions in reported data on its opioid receptor interactions?
- Methodology : Discrepancies arise from assay conditions (e.g., CHO cells vs. neuronal membranes). Validate findings using orthogonal methods: (1) GTPγS binding assays for functional activity, (2) β-arrestin recruitment assays (e.g., BRET), and (3) knockout animal models to confirm receptor specificity .
Q. What strategies mitigate toxicity risks during long-term exposure studies?
- Methodology : Conduct subchronic toxicity testing in rodents (28-day oral gavage, 10–100 mg/kg/day). Assess hepatic (ALT/AST levels) and renal (BUN/creatinine) biomarkers. In vitro hepatocyte assays (e.g., CYP450 inhibition) identify metabolic interactions. Use PPE (gloves, lab coats) and fume hoods during handling .
Methodological Notes
- Chiral Analysis : Use polar organic solvent modes in HPLC for baseline separation of enantiomers .
- Receptor Assays : Include 0.1% BSA in buffer to reduce nonspecific binding in radioligand studies .
- Data Reproducibility : Pre-screen solvent batches for oxidants (e.g., peroxides in THF) to avoid artifactual degradation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
